![molecular formula C17H11BrN2O2 B14868704 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the furoquinoxaline family This compound is characterized by the presence of a bromine atom at the 3-position and a methoxyphenyl group at the 2-position of the furoquinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various substituted furoquinoxalines, while Sonogashira coupling reactions can yield disubstituted furoquinoxalines .
科学的研究の応用
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a promising candidate for use in organic light-emitting transistors and organic lasers.
Medicinal Chemistry:
Materials Science: The compound’s photophysical properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
作用機序
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: This compound has similar electronic properties and can be used in similar applications.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar core structure but different substituents, leading to variations in its electronic and photophysical properties.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: This compound has a similar furoquinoxaline core but different functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and photophysical properties, making it suitable for a wide range of applications.
特性
分子式 |
C17H11BrN2O2 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC名 |
3-bromo-2-(4-methoxyphenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H11BrN2O2/c1-21-11-8-6-10(7-9-11)16-14(18)15-17(22-16)20-13-5-3-2-4-12(13)19-15/h2-9H,1H3 |
InChIキー |
ISOARIHUFOYQSQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
![(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B14868636.png)
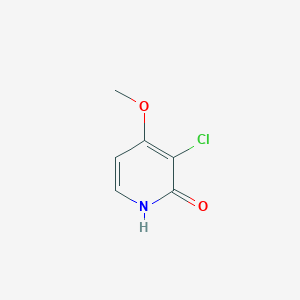
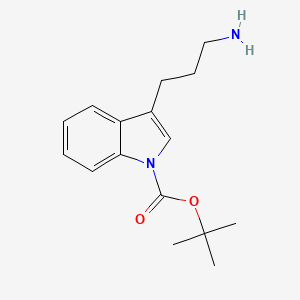
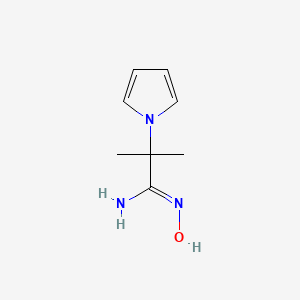
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)

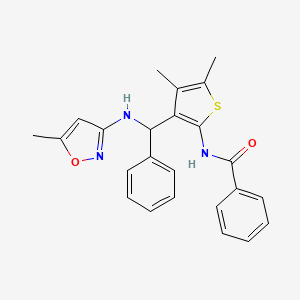

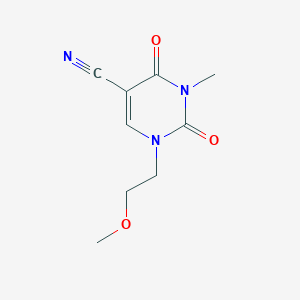
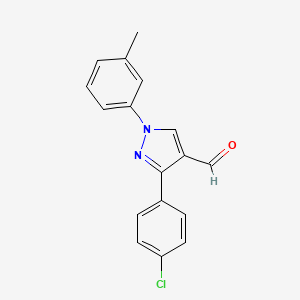
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)

